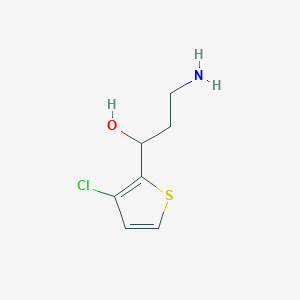

3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol

Description

3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol is a chiral amino alcohol featuring a thiophene ring substituted with chlorine at the 3-position. Its structure combines a hydroxyl group at C1, an amino group at C3, and a 3-chlorothiophene moiety.

Properties

Molecular Formula |

C7H10ClNOS |

|---|---|

Molecular Weight |

191.68 g/mol |

IUPAC Name |

3-amino-1-(3-chlorothiophen-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H10ClNOS/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4,6,10H,1,3,9H2 |

InChI Key |

AMAKVPTYMOHDBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Cl)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol typically involves the reaction of 3-chlorothiophene-2-carbaldehyde with an appropriate amine and reducing agent. One common method includes:

Step 1: Reacting 3-chlorothiophene-2-carbaldehyde with ammonia or an amine to form an imine intermediate.

Step 2: Reducing the imine intermediate using a reducing agent such as sodium borohydride to yield the desired amino alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Corresponding ketones or aldehydes.

Reduction: Simpler amines or alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS 1867022-24-9)

- Structural Differences : Two methyl groups at C2 introduce steric hindrance, reducing conformational flexibility compared to the target compound.

- Reduced solubility in polar solvents compared to the non-methylated analog.

- Synthesis/Stability : Discontinued commercial status suggests challenges in synthesis or stability .

2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride (CAS 474709-89-2/92-7)

- Structural Differences :

- Ketone group (C1) replaces the hydroxyl group.

- 3-Chlorophenyl ring instead of 3-chlorothiophene.

- Impact on Properties :

- Reactivity : The ketone group is more electrophilic, enabling nucleophilic additions (e.g., Grignard reactions).

- Hydrogen Bonding : Loss of hydroxyl group reduces hydrogen-bonding capacity, affecting solubility and crystallinity.

- Electronic Effects : Phenyl rings (electron-withdrawing Cl) vs. thiophene (electron-rich S atom) alter electronic interactions in molecular recognition.

3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (C₉H₁₁Cl₂NO)

- Structural Differences: Amino group at C3 (same as target) but with a 2,4-dichlorophenyl substituent. No thiophene ring.

- Impact on Properties: Lipophilicity: Higher Cl content increases logP compared to the monochlorothiophene analog.

3-Aminopropan-1-ol (CAS 156-87-6)

- Physical Properties :

- Boiling point: 187°C, solubility: 100 g/100 mL water (25°C).

- High water solubility due to minimal hydrophobic groups.

- Applications : Baseline compound for studying how aromatic/chlorinated substituents modify properties.

Data Table: Key Comparative Properties

Research Findings and Implications

- Biological Relevance : Chlorinated aromatic/heteroaromatic groups (thiophene, phenyl) enhance target affinity in drug design but may increase toxicity .

- Solubility Trends: The absence of hydrophilic groups in chlorinated derivatives correlates with reduced water solubility compared to 3-aminopropan-1-ol .

Biological Activity

3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol is an organic compound notable for its unique structural features, which include an amino group, a hydroxyl group, and a chlorothiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol is C₇H₈ClNOS, with a molecular weight of approximately 175.66 g/mol. The presence of both amino and hydroxyl functional groups enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClNOS |

| Molecular Weight | 175.66 g/mol |

| Functional Groups | Amino, Hydroxyl |

| Chlorine Position | 3rd position on thiophene |

The biological activity of 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol is primarily mediated through its interactions with specific enzymes and receptors. It acts as a ligand that can modulate the activity of various biological pathways. This modulation may lead to significant effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Binding : It may bind to receptors that play critical roles in pain and inflammation response, thereby altering physiological responses.

Biological Activities

Research indicates that 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism behind this activity is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases. Its ability to modulate cytokine production could be a key factor in its therapeutic effects.

Case Studies

Several studies have explored the biological effects of 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant potency compared to standard antibiotics.

- Anti-inflammatory Mechanism : A study on animal models showed that administration of the compound reduced paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of 3-Amino-1-(3-chlorothiophen-2-yl)propan-1-ol, it is useful to compare it with similar compounds:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-1-(4-chlorothiophen-2-YL)propan-1-Ol | Chlorine at the 4-position | Different binding affinities |

| 3-Amino-1-(2-chlorothiophen-3-YL)propan-1-Ol | Chlorine at the 2-position | Variations in reactivity |

| 3-Amino-propanol | Lacks thiophene moiety | Different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.